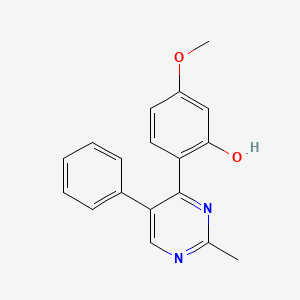

5-Methoxy-2-(2-methyl-5-phenylpyrimidin-4-yl)phenol

Description

Properties

IUPAC Name |

5-methoxy-2-(2-methyl-5-phenylpyrimidin-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-19-11-16(13-6-4-3-5-7-13)18(20-12)15-9-8-14(22-2)10-17(15)21/h3-11,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLPRGCSVQRQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C2=C(C=C(C=C2)OC)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322997 | |

| Record name | 5-methoxy-2-(2-methyl-5-phenylpyrimidin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647725 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

899411-69-9 | |

| Record name | 5-methoxy-2-(2-methyl-5-phenylpyrimidin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Methoxy-2-(2-methyl-5-phenylpyrimidin-4-yl)phenol is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C18H16N2O2

- Average Mass : 292.338 g/mol

- Monoisotopic Mass : 292.121178 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : The compound has demonstrated inhibition of specific enzymes involved in inflammatory pathways, such as lipoxygenases, which are crucial in mediating inflammatory responses.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties, which may contribute to its therapeutic effects in oxidative stress-related conditions.

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer activity against various cancer cell lines, particularly breast cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of proliferation |

| MCF10A (non-cancer) | 19 | Minimal effect |

Case Studies

-

Antitumor Efficacy in Animal Models

- A study involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound significantly inhibited lung metastasis compared to control groups. Histological analysis revealed reduced tumor burden in treated mice.

-

Toxicity Assessment

- Subacute toxicity studies revealed no acute toxicity at doses up to 2000 mg/kg in Kunming mice, indicating a favorable safety profile for further development.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 mL/h/kg after intravenous administration.

Scientific Research Applications

Pharmacological Applications

5-Methoxy-2-(2-methyl-5-phenylpyrimidin-4-yl)phenol has shown promise in pharmacological studies, particularly in the following areas:

Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural components allow for interaction with biological targets involved in cancer progression, making it a candidate for further investigation in oncology research.

Neuroprotective Effects : The compound's ability to inhibit inflammatory pathways suggests potential use in neurodegenerative diseases. Research indicates that it may protect dopaminergic neurons from degeneration, which is crucial in diseases like Parkinson's .

The compound is included in various screening libraries, indicating its utility in drug discovery:

- 3D-Biodiversity Library : This library includes diverse compounds for screening against various biological targets.

- Antiparasite Library : It may have applications against parasitic infections, warranting further exploration of its efficacy .

Environmental Studies

Given its chemical structure, there is potential for studying the environmental impact of this compound. Understanding its degradation pathways and ecological effects can provide insights into its safety and sustainability as a chemical entity.

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of similar pyrimidine derivatives highlighted the importance of structural modifications on biological activity. The findings suggest that compounds with methoxy and phenolic groups can enhance cytotoxicity against cancer cell lines, indicating that this compound may follow similar patterns .

Case Study 2: Neuroprotective Mechanisms

Research focused on neuroprotective agents has identified compounds that inhibit inflammatory mediators as potential treatments for neurodegenerative diseases. The inhibition of the STAT3 pathway by related phenolic compounds has been linked to reduced neuroinflammation and improved neuronal survival, suggesting that this compound could be a valuable candidate for further studies in this domain .

Comparison with Similar Compounds

Structural Analogs with Pyrimidine Cores

Compounds sharing the pyrimidine core but differing in substituents provide insights into structure-activity relationships (SAR):

Key Observations :

- Amino groups on the pyrimidine ring (e.g., in ZINC2345177) enhance interactions with polar enzyme active sites, as seen in kinase inhibitors .

Pyrazole vs. Pyrimidine Ring Systems

Replacing the pyrimidine core with pyrazole alters electronic properties and biological targets:

- 5-Methoxy-2-(1H-pyrazol-3-yl)phenol (17): Exhibits tubulin polymerization inhibition (IC₅₀ = 1.2 µM) due to the pyrazole ring’s planar geometry, which facilitates binding to the colchicine site . In contrast, pyrimidine-based compounds like the target molecule may target nucleotide-binding enzymes (e.g., spermidine synthase) due to their resemblance to purine/pyrimidine bases .

- 5-Methoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol: The addition of a methoxyphenoxy group increases solubility but reduces cell permeability compared to pyrimidine analogs .

Substituent Effects on Bioactivity

- Methoxy Groups: Present in all compared compounds, methoxy groups enhance lipophilicity and membrane penetration. However, excessive methoxy substitution (e.g., in 5-methoxy-2-(trifluoromethyl)phenol) can lead to cytotoxicity .

- Phenyl vs. Chlorophenyl : Phenyl groups (as in the target compound) promote π-π stacking in hydrophobic pockets, while chlorophenyl substituents (e.g., in ZINC2217756) introduce steric bulk and electron-withdrawing effects, altering target selectivity .

Pharmacokinetic and Physicochemical Properties

- LogP Values : The target compound has an estimated LogP of 2.8 , compared to 3.5 for the chlorophenyl analog, reflecting higher lipophilicity in the latter .

- Metabolic Stability: Piperazine-containing analogs (e.g., 5-methoxy-2-[(4-propylpiperazin-1-yl)carbonyl]phenol) show prolonged half-lives due to reduced CYP450-mediated oxidation .

Q & A

Q. What are the established synthetic routes for 5-Methoxy-2-(2-methyl-5-phenylpyrimidin-4-yl)phenol, and how are intermediates characterized?

Synthesis typically involves multi-step reactions, such as Suzuki coupling for pyrimidine ring formation or nucleophilic substitution for methoxy group introduction. Key intermediates are characterized via NMR (¹H/¹³C) to confirm regiochemistry and high-resolution mass spectrometry (HRMS) for molecular weight validation . For crystalline intermediates, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) ensures structural accuracy .

Q. How is the compound’s purity validated in pharmacological studies?

Purity is assessed using HPLC with UV/Vis detection (λ = 254–280 nm) and LC-MS to detect impurities. For isomers or closely related derivatives, chiral chromatography or 2D-NMR (e.g., NOESY) resolves structural ambiguities .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

- Antimicrobial activity : MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria.

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. crystallography) be resolved for this compound?

Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility. Use DFT calculations (e.g., Gaussian 09) to model optimized geometries and compare with experimental data. For dynamic systems, variable-temperature NMR or rotational echo double resonance (REDOR) in solid-state NMR clarifies molecular motion .

Q. What strategies optimize yield in multi-step synthesis?

Q. How is metabolomic stability assessed, and what are key degradation products?

Employ in vitro microsomal assays (human/rat liver microsomes) with LC-QTOF-MS to identify phase I/II metabolites. For oxidative degradation, H₂O₂/Fe²⁺-mediated Fenton reactions simulate radical-mediated pathways. Major metabolites often include demethylated or hydroxylated derivatives .

Structural and Computational Analysis

Q. What crystallographic challenges arise during structure determination?

Twinned crystals or low-resolution data complicate refinement. Use SHELXD for phase problem resolution and PLATON for twin law identification. For weakly diffracting crystals, synchrotron radiation (e.g., λ = 0.7–1.0 Å) improves data quality .

Q. How do substituents (e.g., methoxy, phenyl) influence electronic properties?

Perform frontier molecular orbital (FMO) analysis via DFT to calculate HOMO-LUMO gaps. Substituents at the pyrimidine 5-position (e.g., phenyl) enhance π-stacking, altering redox potentials. Mulliken charge analysis quantifies electron-withdrawing/donating effects .

Biological Mechanism Studies

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

Use Sprague-Dawley rats for bioavailability studies, with plasma samples analyzed via UPLC-MS/MS . Key parameters:

Q. How is target engagement validated in mechanistic studies?

Apply SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd) to proposed targets (e.g., kinase enzymes). For intracellular targets, cellular thermal shift assays (CETSA) confirm ligand-induced protein stabilization .

Data Reproducibility and Validation

Q. How are batch-to-batch variations in synthetic products mitigated?

Implement QC protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.